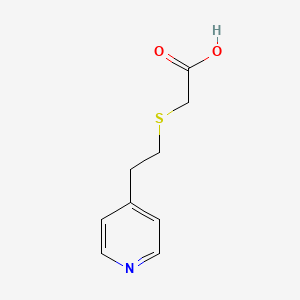
(2-Pyridin-4-yl-ethylsulfanyl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Pyridin-4-yl-ethylsulfanyl)-acetic acid is an organic compound that features a pyridine ring attached to an ethylsulfanyl group, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pyridin-4-yl-ethylsulfanyl)-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-4-yl-ethanol and thioglycolic acid.
Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the formation of the ethylsulfanyl linkage.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Pyridin-4-yl-ethylsulfanyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyridine ring or the ethylsulfanyl group.
Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines can be used under acidic or basic conditions to form esters or amides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified pyridine derivatives.
Substitution: Esters and amides.
Scientific Research Applications
(2-Pyridin-4-yl-ethylsulfanyl)-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Pyridin-4-yl-ethylsulfanyl)-acetic acid involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, while the ethylsulfanyl group can undergo redox reactions, influencing cellular pathways. The acetic acid moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
2-Amino-3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid: Contains an amino group and a propionic acid moiety.
Uniqueness
(2-Pyridin-4-yl-ethylsulfanyl)-acetic acid is unique due to its specific combination of a pyridine ring, ethylsulfanyl group, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
247109-12-2 |
|---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
2-(2-pyridin-4-ylethylsulfanyl)acetic acid |
InChI |
InChI=1S/C9H11NO2S/c11-9(12)7-13-6-3-8-1-4-10-5-2-8/h1-2,4-5H,3,6-7H2,(H,11,12) |
InChI Key |
NVCUPCONAXHMSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCSCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



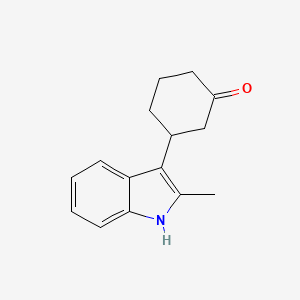

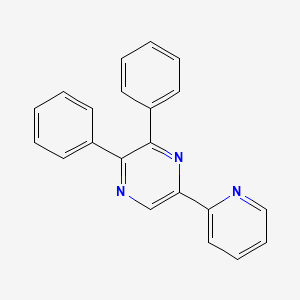

![1,2-Benzenedicarbonitrile, 4,5-bis[(4-methylphenyl)thio]-](/img/structure/B14244785.png)
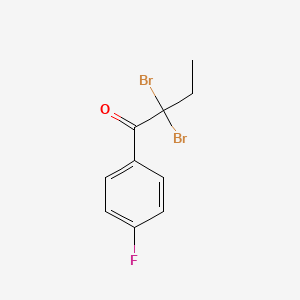
![2,4-dimethoxy-N-[3-methyl-1-oxo-1-(4-phenoxyanilino)butan-2-yl]benzamide](/img/structure/B14244799.png)
![[(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B14244801.png)
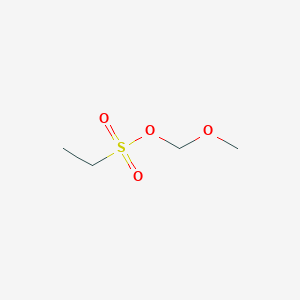
![[(3-Hydroxyphenyl)methyl]cyanamide](/img/structure/B14244807.png)
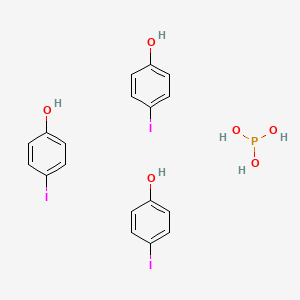
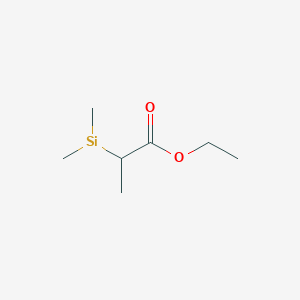
![4-{2-[4-(Diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid](/img/structure/B14244822.png)
